3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine 3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine
Brand Name: Vulcanchem
CAS No.: 1076198-95-2
VCID: VC0023239
InChI: InChI=1S/C21H32N2O2Si/c1-21(2,3)26(5,6)25-15-14-23(4)20-13-12-19(16-22-20)24-17-18-10-8-7-9-11-18/h7-13,16H,14-15,17H2,1-6H3
SMILES: CC(C)(C)[Si](C)(C)OCCN(C)C1=NC=C(C=C1)OCC2=CC=CC=C2
Molecular Formula: C21H32N2O2Si
Molecular Weight: 372.584

3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine

CAS No.: 1076198-95-2

Cat. No.: VC0023239

Molecular Formula: C21H32N2O2Si

Molecular Weight: 372.584

* For research use only. Not for human or veterinary use.

3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine - 1076198-95-2

Specification

CAS No. 1076198-95-2
Molecular Formula C21H32N2O2Si
Molecular Weight 372.584
IUPAC Name N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-methyl-5-phenylmethoxypyridin-2-amine
Standard InChI InChI=1S/C21H32N2O2Si/c1-21(2,3)26(5,6)25-15-14-23(4)20-13-12-19(16-22-20)24-17-18-10-8-7-9-11-18/h7-13,16H,14-15,17H2,1-6H3
Standard InChI Key OUIKDKSONMPOEJ-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCCN(C)C1=NC=C(C=C1)OCC2=CC=CC=C2

Introduction

Chemical Identity and Nomenclature

3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine is identified by the Chemical Abstracts Service (CAS) registry number 1076198-95-2 . This complex organic molecule contains several functional groups including a pyridine ring, benzyloxy group, and a silyl ether protecting group. The compound is known by several synonyms in chemical databases and literature.

Synonyms and Alternative Names

This compound appears in chemical databases and supplier catalogs under multiple names that describe its structure from different perspectives:

  • 3-Benzyloxy{6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino}pyridine

  • N-[2-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]ethyl]-N-Methyl-5-(phenylMethoxy)-2-pyridinaMine

  • 2-Pyridinamine, N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-methyl-5-(phenylmethoxy)-

According to IUPAC nomenclature standards, this compound can be properly named as N-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-3-phenylmethoxypyridin-2-amine . This systematic nomenclature provides precise information about the molecular structure and arrangement of functional groups.

Structural Characteristics and Molecular Information

The molecular architecture of 3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine includes several key functional groups strategically positioned to provide specific chemical properties and reactivity patterns.

Molecular Formula and Weight

This compound has the molecular formula C21H32N2O2Si with a calculated molecular weight of 372.58 daltons . The formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and silicon atoms in specific proportions that contribute to its distinctive chemical behavior.

Structural Representation

The compound can be represented through various standard chemical notations:

  • SMILES notation: CC(C)(C)Si(C)OCCCNc1ncccc1OCc2ccccc2

  • InChI: InChI=1S/C21H32N2O2Si/c1-21(2,3)26(4,5)25-16-10-15-23-20-19(13-9-14-22-20)24-17-18-11-7-6-8-12-18/h6-9,11-14H,10,15-17H2,1-5H3,(H,22,23)

These digital representations encode the structural information in formats that can be interpreted by chemical software for further analysis and prediction of properties.

Key Structural Features

The molecule contains several notable structural elements:

  • A pyridine ring with an amino substitution at position 2 and a benzyloxy group at position 3

  • A methylated nitrogen atom connecting to an ethyl chain

  • A terminal tert-butyldimethylsilyloxy (TBDMS) protective group

The TBDMS group is a common protecting group for alcohols in organic synthesis, providing stability under a variety of reaction conditions while being selectively removable when desired .

Physical and Chemical Properties

The physical and chemical properties of 3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine determine its behavior in various experimental contexts and applications.

Solubility Profile

The compound demonstrates solubility in organic solvents, particularly:

  • Ethyl acetate

  • Methanol

This solubility profile is consistent with the molecule's moderately polar nature, containing both hydrophobic (benzyl, tert-butyl) and hydrophilic (ether, amine) functional groups.

SupplierLocationContact Information
J & K SCIENTIFIC LTD.China010-82848833, 400-666-7788, jkinfo@jkchemical.com
Chemsky (Shanghai) International Co.,LtdChina021-50135380, shchemsky@sina.com
Shanghai TaoSu Biochemical Technology Co., Ltd.China021-33632979, info@tsbiochem.com
Shenzhen Polymeri Biochemical Technology Co., Ltd.China+86-400-002-6226, +86-13028896684, sales@rrkchem.com
Energy ChemicalChina021-58432009, 400-005-6266, marketing1@energy-chemical.com
Shaanxi Dideu Medichem Co. LtdChina029-81124267, 15229202216, 1073@dideu.com
LGC StandardsMultiple locationsNot specified in search results
Santa Cruz BiotechnologyMultiple locationsNot specified in search results

Product Specifications

Commercial suppliers typically offer the compound with the following specifications:

  • Product Format: Neat (pure form)

  • CAS Number: 1076198-95-2

  • Molecular Formula: C21H32N2O2Si

  • Shipping Conditions: Room temperature

Some suppliers may require additional documentation for purchase due to regulatory considerations, as indicated by LGC Standards' notes about possible restrictions and documentation requirements .

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